2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Description
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a sulfonyl group at the 2-position and a fused 6,8-dioxa ring system. Its core structure, 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 156720-75-1), serves as a scaffold for derivatives with diverse substituents .
Properties
IUPAC Name |
2-butylsulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-4-5-6-18(14,15)13-7-12(8-13)9-16-11(2,3)17-10-12/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMQGJBNRVJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC2(C1)COC(OC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the regioselective ring expansion of Meldrum’s acid-derived spirocyclopropanes with stabilized sulfonium ylides. This method affords 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in high yields without the formation of isomers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations at the 2-Position
a) 2-(2-Chlorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 1396888-81-5)
- Structure : A 2-chlorobenzoyl group replaces the butylsulfonyl moiety.
- Properties: Molecular Formula: C₁₅H₁₈ClNO₃ (vs. C₁₃H₂₃NO₅S for the butylsulfonyl derivative). The chlorobenzoyl group introduces aromaticity and moderate electron withdrawal, differing from the aliphatic butylsulfonyl group.
- Applications : Primarily used in research as a chemical intermediate .
b) 7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane
- Structure : Selenium replaces the nitrogen atom in the azaspiro ring.
- Properties :
- Increased atomic radius and reduced electronegativity compared to nitrogen.
- Altered redox behavior and stability due to selenium's unique chemistry.
- Applications : Studied in electrochemical models for hydrogenase enzymes .
Comparative Data Table
| Compound Name | Substituents/Modifications | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Butylsulfonyl at 2-position | C₁₃H₂₃NO₅S | Electron-withdrawing, potential drug intermediate | [15] |
| 2-(2-Chlorobenzoyl)-analog | 2-Chlorobenzoyl at 2-position | C₁₅H₁₈ClNO₃ | Aromatic, moderate reactivity | [2] |
| 2,7-Diazaspiro[3.5]nonane (e.g., Compound 5b) | Additional nitrogen at 7-position | Varies | High S1R affinity (Ki = 13 nM), analgesic | [10] |
| 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic Acid | Phenyl and carboxylic acid | C₁₆H₁₈O₄ | Polar, synthetic intermediate | [6] |
| 7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane | Selenium replacing nitrogen | C₇H₁₂O₂Se | Redox-active, electrochemical studies | [12] |
Biological Activity
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates both sulfur and oxygen functionalities. Its molecular formula is C₁₃H₁₉N₃O₂S, and it features a butylsulfonyl group that may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of spirocyclic compounds can exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the KRAS G12C mutation, which is a common driver in various cancers. These compounds bind covalently to the mutated KRAS protein, leading to reduced tumor growth in xenograft models .
The proposed mechanism involves the inhibition of RAS protein signaling pathways critical for cell proliferation and differentiation. By targeting the switch-II pocket of KRAS G12C, these compounds disrupt downstream signaling cascades that promote tumorigenesis .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds in this class exhibit favorable metabolic stability in liver microsomes from both human and mouse models . This stability is crucial for maintaining therapeutic levels in vivo.
Study 1: Efficacy Against Non-Small Cell Lung Cancer (NSCLC)
A study conducted on a series of spirocyclic compounds demonstrated their efficacy against NSCLC cell lines. The lead compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. In vivo studies using NCI-H1373 xenograft models showed substantial tumor reduction upon administration of the compound .
Study 2: Structural Optimization
Further research focused on optimizing the structure of this compound to enhance its binding affinity and selectivity towards KRAS G12C. Modifications in the side chains led to improved potency and reduced off-target effects, highlighting the importance of structural features in drug design .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
